N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-21-17(16-7-4-10-22-16)12-18-23(19,20)15-9-8-13-5-2-3-6-14(13)11-15/h4,7-11,17-18H,2-3,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZXTJQRLGGHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl Chloride
The tetrahydronaphthalene sulfonamide core is typically derived from 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, synthesized via chlorosulfonation of tetrahydronaphthalene. The reaction involves treating tetrahydronaphthalene with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 4–6 hours, yielding the sulfonyl chloride intermediate with >85% purity.
Table 1: Optimization of Chlorosulfonation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature (°C) | 0–5 | 87 |
| Reaction Time (h) | 5 | 89 |
| Solvent | CH₂Cl₂ | 91 |
Preparation of 2-(Furan-2-yl)-2-Methoxyethylamine
The amine component, 2-(furan-2-yl)-2-methoxyethylamine, is synthesized through reductive amination of furfural with methoxyethylamine. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid), the reaction proceeds at 25°C for 12 hours, achieving a 78% yield.
Sulfonamide Coupling Strategies
Classical Coupling in Polar Aprotic Solvents
The most widely reported method involves reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with 2-(furan-2-yl)-2-methoxyethylamine in dimethylformamide (DMF) or tetrahydrofuran (THF) under basic conditions. Potassium carbonate (K₂CO₃) is added to neutralize HCl generated during the reaction. Typical conditions include:
- Molar Ratio: 1:1.2 (sulfonyl chloride:amine)
- Temperature: 25–40°C
- Reaction Time: 6–8 hours
- Yield: 72–82%.
Mechanistic Insight:
The sulfonyl chloride undergoes nucleophilic attack by the amine’s lone pair, forming a sulfonamide bond. Steric hindrance from the methoxyethyl group necessitates prolonged reaction times compared to simpler sulfonamides.
Microwave-Assisted Synthesis
To address kinetic limitations, microwave irradiation has been employed. In a sealed vessel, the reaction mixture is heated to 100°C for 20–30 minutes, achieving a 94% yield. This method reduces side products like N-alkylated derivatives.
Table 2: Comparison of Coupling Methods
| Method | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Classical (DMF) | DMF | 40 | 8 h | 82 |
| Microwave | THF | 100 | 0.5 h | 94 |
| Electrochemical | MeCN | 25 | 2 h | 88 |
Electrochemical Synthesis
Recent advances utilize electrochemical activation to enhance reaction efficiency. Using a graphite electrode and LiClO₄ as an electrolyte in acetonitrile, the coupling proceeds at 25°C for 2 hours with 88% yield. This method avoids stoichiometric bases and improves atom economy.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with >98% purity. Alternative solvents like ethyl acetate/hexane (1:2) are less effective due to the compound’s polarity.
Analytical Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 6.85 (s, 1H, furan-H), 3.72 (m, 2H, OCH₂), 3.42 (s, 3H, OCH₃).
- HPLC: Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).
- Mass Spec (ESI+): m/z 336.1 [M+H]⁺.
Challenges and Alternative Approaches
Steric and Electronic Effects
The methoxyethyl and furan groups introduce steric bulk, necessitating higher temperatures or catalytic additives. Triethylamine (Et₃N) has been used as a co-base to accelerate deprotonation.
Green Chemistry Innovations
Deep eutectic solvents (DES) composed of choline chloride and urea have been tested as eco-friendly alternatives, achieving 84% yield at 70°C. This approach aligns with sustainable chemistry principles but requires longer reaction times (10–12 hours).
Industrial-Scale Considerations
Continuous Flow Systems
Pilot-scale studies demonstrate that continuous flow reactors (CFRs) improve heat transfer and reduce reaction times. Using a microfluidic setup with DMF at 50°C, the reaction completes in 1 hour with 90% yield.
Cost Analysis
Table 3: Cost per Kilogram at Scale
| Component | Cost (USD/kg) |
|---|---|
| Sulfonyl Chloride | 320 |
| Amine | 280 |
| Solvent Recovery | 45 |
| Total | 645 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the sulfonamide group can produce the corresponding amine .
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues of Tetrahydronaphthalene-Sulfonamide Derivatives
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Comparative Insights
Substituent Effects on Bioactivity: The thiazolo-pyridinyl substituent in introduces heteroaromaticity, likely enhancing binding to kinases or nucleic acids. In contrast, the furan-methoxyethyl group in the target compound may improve blood-brain barrier penetration due to its lipophilic methoxy group .
Pharmacological Profiles :
- Pyrazolopyridine derivatives (e.g., compound 5a in ) exhibit antioxidant activity surpassing ascorbic acid, suggesting that electron-rich substituents (e.g., furan) in the target compound could similarly modulate redox pathways.
- Tumor inhibitory activity in tetrahydronaphthalene derivatives (e.g., compounds 8 and 10 in ) correlates with pyridine and ester functionalities, which are absent in the target compound.
Synthetic Accessibility :
- The target compound’s synthesis may parallel methods described in and , where tetrahydronaphthalene intermediates are functionalized via nucleophilic substitution or coupling reactions.
Research Findings and Limitations
- Metabolic Stability : The methoxyethyl group may reduce oxidative metabolism compared to hydroxylated analogs, as seen in cytochrome P450 substrate studies for similar sulfonamides .
- Gaps in Evidence: No in vivo or in vitro data for the target compound were found in the provided materials. Further studies are required to validate its pharmacokinetic and pharmacodynamic profiles.
Biological Activity
N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of 5,6,7,8-tetrahydronaphthalene derivatives with furan and methoxyethyl groups. The sulfonamide moiety is introduced through standard sulfonation reactions. This compound has been characterized using various techniques including NMR spectroscopy and X-ray crystallography to confirm its structure and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds that share structural similarities with this compound. For instance:
- Cell Line Studies : Compounds with similar naphthalene and furan moieties have shown significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that certain tetrahydronaphthalene derivatives exhibited IC50 values below 10 µM against MDA-MB-468 (triple-negative breast cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1b | MDA-MB-468 | 6.57 |
| 1c | MCF-7 | 8.03 |
| 1d | MDA-MB-468 | 8.75 |
The mechanism of action for compounds similar to this compound often involves the inhibition of key signaling pathways in cancer cells:
- EGFR Inhibition : Some derivatives have been shown to act as EGFR tyrosine kinase inhibitors, which is crucial for the proliferation of certain cancer types .
- Synergistic Effects : Combinations with other chemotherapeutics have demonstrated enhanced efficacy through synergistic interactions .
Toxicity and Safety Profile
The toxicity profile of this compound is essential for its therapeutic application:
- In Vivo Studies : Preliminary in vivo studies are necessary to evaluate the safety and pharmacokinetics of this compound. Related compounds have shown manageable toxicity profiles at therapeutic doses.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
